Cochlioquinone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Defense:

- Studies have investigated Cochlioquinone A as a potential eco-friendly agricultural tool. Research suggests it exhibits insecticidal properties against the white-backed planthopper (WBPH), a major rice pest. []

- Scientists are exploring its ability to induce plant defense mechanisms by analyzing gene expression patterns in treated plants. Identifying these mechanisms could contribute to developing new genetic resources for pest resistance in crops. []

Enzyme Inhibition:

- Cochlioquinone A has been shown to inhibit the activity of diacylglycerol kinase (DGK), an enzyme involved in regulating protein kinase C (PKC). PKC plays a crucial role in various cellular processes, making Cochlioquinone A a potential tool for studying PKC signaling pathways. []

Antiparasitic Activity:

- Research suggests Cochlioquinone A isolated from Vernonia polyanthes leaves possesses antiparasitic properties. However, further investigation is needed to understand the specific mechanisms and potential applications of this activity. []

Nematicidal Activity:

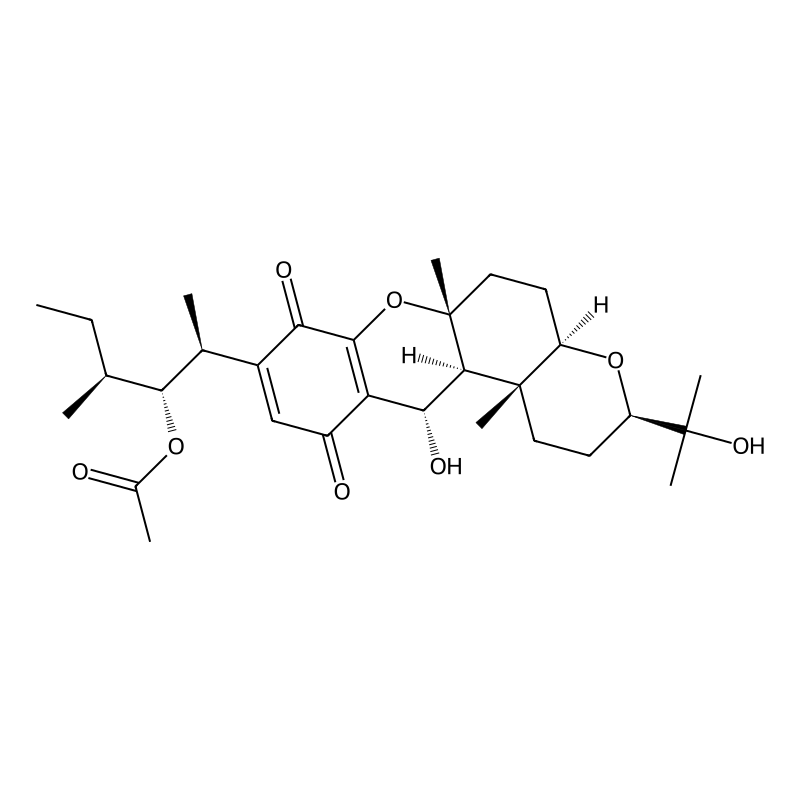

Cochlioquinone A is a naturally occurring compound primarily isolated from various species of fungi, particularly from the genus Cochliobolus. This compound is characterized by its unique quinone structure, which contributes to its diverse biological activities. Cochlioquinone A has garnered attention for its potential applications in agriculture and medicine due to its ability to influence various biochemical pathways.

- Formation of Alboleersin: This reaction involves the conversion of cochlioquinone A into alboleersin, highlighting its reactivity and potential for further chemical transformations.

- Redox Reactions: The quinone component of cochlioquinone A is known to inhibit redox reactions within electron transport systems, which can affect cellular respiration and energy production in various organisms .

Cochlioquinone A exhibits a range of biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against various pathogens, making it a candidate for developing natural pesticides.

- Cholesterol Acyltransferase Inhibition: This compound has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase, which is significant for cholesterol metabolism and related disorders .

- Phytotoxic Effects: Cochlioquinone A has demonstrated phytotoxicity, indicating its potential use in controlling plant pathogens and pests .

The synthesis of cochlioquinone A can be approached through several methods:

- Natural Extraction: Isolated from fungal sources, particularly from species like Stachybotrys bisbyi.

- Total Synthesis: The first total synthesis was achieved using a highly convergent method involving [3+3] cycloaddition of catechol derivatives. This synthetic pathway allows for the creation of cochlioquinone A in a controlled laboratory setting, enabling further study and application .

Cochlioquinone A holds promise in various fields:

- Agriculture: Its antimicrobial properties make it a potential eco-friendly alternative to synthetic pesticides. Studies have shown it can enhance plant growth while providing resistance against pests such as the white-backed planthopper .

- Pharmaceuticals: Due to its cholesterol-lowering effects, cochlioquinone A could be explored for therapeutic applications in managing hyperlipidemia and related cardiovascular diseases.

Research on cochlioquinone A's interactions has revealed significant insights:

- Gene Expression Modulation: Treatment with cochlioquinone A influences the expression of defense-related genes in plants, suggesting a mechanism through which it enhances plant resilience against biotic stressors .

- Biochemical Pathways: Interaction studies indicate that cochlioquinone A may affect multiple metabolic pathways, including those involved in oxidative stress responses and secondary metabolite production in plants .

Cochlioquinone A shares structural and functional similarities with several other compounds. Here are a few notable comparisons:

Cochlioquinone A's unique quinonoid structure and its specific biological activities set it apart from these related compounds, particularly in its application as an eco-friendly agricultural agent.

Isotopic Tracer Analysis of Acetogenin and Terpenoid Moiety Assembly

Cochlioquinone A’s biosynthesis involves hybrid polyketide synthase (PKS)-terpenoid pathways. Key steps include:

- Acetogenin Core Formation: The aromatic nucleus is synthesized via iterative PKS activity, with acetate serving as the primary precursor.

- Terpenoid Side Chain Synthesis: A prenyltransferase (PT) catalyzes the addition of a dimethylallyl pyrophosphate (DMAPP) unit, forming the isoprenoid moiety.

- Cyclization and Modifications: Hydroxylation, decarboxylation, and cyclization events, mediated by cytochrome P450 enzymes and oxygenases, finalize the tetracyclic structure.

Mechanistic Insights from Isotopic Tracing

The use of doubly labeled ¹³C-acetate and ¹³C NMR spectroscopy revealed precise carbon allocation in the acetogenin moiety. For example, C-7 and C-10 carbons in the quinone ring derive from consecutive acetate units, while the methyl groups at C-6a and C-12b originate from DMAPP. The terpenoid cyclization process, confirmed via mass spectrometry, involves a chair-like transition state, as inferred from ¹⁸O₂ incorporation patterns.

Role of Fungal Hybrid PKS-Terpenoid Clusters in Structural Diversification

Cochlioquinone A biosynthesis relies on hybrid PKS-terpenoid gene clusters (BGCs). These clusters combine:

- Polyketide Synthase (PKS) modules for acetogenin assembly.

- Prenyltransferase (PT) genes for side chain biosynthesis.

- Oxidoreductases for hydroxylation and decarboxylation.

Gene Cluster Architecture

A representative BGC includes:

- HR-PKS (Highly Reducing PKS): Catalyzes ketide chain elongation and reduction.

- NR-PKS (Non-Reducing PKS): Generates the quinone core via oxidative cyclization.

- PT: Adds prenyl groups to the aromatic nucleus.

Evolutionary Adaptations

Fungal BGCs exhibit modular diversity to produce structurally related derivatives (e.g., cochlioquinone B, D). For example, PT gene variants alter prenylation sites, while oxidoreductase paralogs modify hydroxylation patterns. This genetic flexibility enables niche adaptation in plant-pathogen interactions.

Evolutionary Conservation of Cochlioquinone Biosynthetic Gene Clusters Across Ascomycete Lineages

Cochlioquinone BGCs are conserved across Ascomycete fungi, including Cochliobolus, Bipolaris, and Helotiales species. Comparative genomics reveals:

Horizontal Gene Transfer and Diversification

Phylogenetic analysis suggests horizontal transfer of BGCs between fungal lineages. For example, Helotiales sp. BL73 retains a conserved BGC despite reduced biosynthetic complexity, indicating ancestral gene loss. This evolutionary plasticity underscores the compound’s ecological significance in plant-fungus interactions.

Cochlioquinone A plays a crucial role in enhancing plant defense mechanisms through induced systemic resistance pathways in rice plants. Research has demonstrated that this compound significantly improves plant resistance against hemipteran pests, particularly the white-backed planthopper (Sogatella furcifera) [1] [2]. The mechanism involves the activation of multiple defense-related genes and the enhancement of plant physiological responses.

When rice plants are treated with cochlioquinone-9, a closely related derivative of cochlioquinone A, they exhibit enhanced resistance to white-backed planthopper infestations. The compound triggers rapid upregulation of key defense genes including OsF3H1, OsCM, OsWRKY45, and OsNPR1 within two to three days of treatment [2] [3]. These genes are involved in flavonoid biosynthesis, chorismate metabolism, transcriptional regulation, and disease resistance protein functions, respectively.

The induced systemic resistance mechanism operates through the activation of MAP kinase signaling pathways, particularly involving OsMPK3 [4]. This early defense signaling element responds to cochlioquinone treatment by priming the plant's defense system for rapid response to subsequent pest attacks. The priming effect enhances the plant's ability to quickly deploy defensive compounds and strengthen physical barriers against herbivorous insects.

| Treatment | Plant Growth (cm) | Bio-scoring Value | Chlorophyll Content |

|---|---|---|---|

| Cochlioquinone-9 + WBPH | 16.4 ± 0.2 | 1.4 ± 0.8 | Higher retention |

| Control + WBPH | 14.9 ± 0.07 | 3.2 ± 0.6 | Significant reduction |

| Cochlioquinone-9 alone | 15.3 ± 0.5 | Not applicable | Normal levels |

| Control alone | 14.5 ± 0.2 | Not applicable | Normal levels |

The effectiveness of cochlioquinone A in induced systemic resistance is demonstrated by improved plant growth parameters and reduced pest damage scores. Rice plants treated with cochlioquinone compounds show superior growth compared to untreated controls when subjected to planthopper attack [2] [3]. The bio-scoring values, which measure pest damage severity, are significantly lower in treated plants, indicating effective pest deterrence.

The compound's action involves the production of secondary metabolites that function as defense regulators. These metabolites act as damage-associated molecular patterns that help plants recognize tissue damage and activate appropriate defense responses [4] [5]. The regulatory feedback loops ensure that defense investment is optimized while maintaining plant energy reserves for growth and reproduction.

Quorum Sensing Disruption in Phytopathogen Communities

Cochlioquinone A demonstrates significant potential in disrupting quorum sensing systems in phytopathogenic bacterial communities, representing a novel approach to disease management. Quorum sensing is a critical bacterial communication mechanism that regulates virulence factor production, biofilm formation, and coordinated pathogenic behavior [6] [7].

The compound's ability to interfere with bacterial quorum sensing has been demonstrated through its effects on bacterial signaling pathways. Research indicates that cochlioquinone derivatives can modulate bacterial behavior by disrupting the production and reception of autoinducer molecules that coordinate group behaviors [8] [9]. This disruption affects the synchronization of activities that promote infection and resistance development in bacterial pathogens.

The mechanism of quorum sensing disruption involves interference with key regulatory proteins in bacterial communication systems. Similar to other quinone compounds, cochlioquinone A likely interacts with transcriptional regulators and receptor proteins that mediate quorum sensing responses [6]. This interaction prevents the coordinated expression of virulence genes and reduces the pathogenic potential of bacterial communities.

| Quorum Sensing Target | Effect of Cochlioquinone A | Consequence |

|---|---|---|

| Autoinducer Production | Reduced synthesis | Decreased signaling |

| Receptor Binding | Competitive inhibition | Blocked communication |

| Transcriptional Regulation | Altered gene expression | Reduced virulence |

| Biofilm Formation | Disrupted architecture | Weakened pathogen establishment |

The disruption of quorum sensing in phytopathogen communities has cascading effects on bacterial pathogenicity. Without effective cell-to-cell communication, bacterial pathogens cannot coordinate their attack strategies, leading to reduced infection success and diminished ability to overcome plant defense mechanisms [6] [7]. This represents a significant advantage for plant protection as it targets bacterial cooperation rather than individual bacterial cells.

The compound's effects on bacterial communities extend beyond simple antimicrobial activity. By disrupting quorum sensing, cochlioquinone A prevents the formation of mature biofilms that protect bacterial pathogens from environmental stresses and antimicrobial compounds [10] [11]. This disruption makes bacterial pathogens more vulnerable to plant defense compounds and reduces their persistence in plant tissues.

Nematicidal Activity Through Glutamate-Gated Chloride Channel Mimicry

Cochlioquinone A exhibits potent nematicidal activity through its interaction with glutamate-gated chloride channels, demonstrating a mechanism remarkably similar to that of ivermectin. This activity represents a sophisticated molecular mimicry that exploits the unique neurophysiology of parasitic nematodes [12] [13] [14].

The compound functions as a competitive inhibitor of ivermectin binding to glutamate-gated chloride channels in nematode nervous systems. Research has shown that cochlioquinone A competes for the same membrane receptor sites as ivermectin, suggesting a shared binding mechanism and similar mode of action [12] [15]. This competitive inhibition indicates that both compounds target identical or overlapping binding sites on the glutamate-gated chloride channel complex.

The nematicidal mechanism involves the activation of glutamate-gated chloride channels, leading to increased chloride conductance and subsequent neuronal hyperpolarization [13] [16]. This hyperpolarization prevents normal neuronal signal transmission, resulting in paralysis and ataxia in affected nematodes. The compound's ability to irreversibly open these channels mimics the long-lasting effects characteristic of macrocyclic lactone compounds.

| Mechanistic Step | Cochlioquinone A Effect | Physiological Consequence |

|---|---|---|

| Channel Binding | Competitive with ivermectin | Receptor site occupation |

| Channel Activation | Increased chloride conductance | Ion flow enhancement |

| Membrane Potential | Hyperpolarization | Signal transmission blockade |

| Neuronal Function | Paralysis and ataxia | Reduced motility and feeding |

The structural similarity between cochlioquinone A and ivermectin extends to their effects on nematode neuromuscular function. Both compounds cause similar patterns of behavioral changes, including reduced motility, impaired feeding behavior, and eventual paralysis [13] [16]. This similarity suggests that cochlioquinone A may serve as a natural template for developing novel nematicidal compounds with reduced environmental persistence compared to synthetic alternatives.

The glutamate-gated chloride channel mimicry mechanism provides several advantages for nematode control. Unlike many synthetic nematicides that target single molecular pathways, cochlioquinone A affects multiple aspects of nematode physiology simultaneously [13] [17]. The compound's action on ion channels creates cascading effects that disrupt normal nervous system function, making it difficult for nematodes to develop resistance through single genetic mutations.

The compound's effectiveness against various nematode species has been demonstrated across different experimental systems. Research shows that cochlioquinone A maintains activity against both plant-parasitic and free-living nematodes, suggesting broad-spectrum efficacy [12] [17]. This broad activity profile makes it particularly valuable for agricultural applications where multiple nematode species may be present simultaneously.